4-((Tert-butoxycarbonyl)amino)-3-fluorobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Tert-butoxycarbonyl)amino)-3-fluorobutanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations. This compound is particularly significant in the field of peptide synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Tert-butoxycarbonyl)amino)-3-fluorobutanoic acid typically involves the protection of the amino group with a Boc group. One common method is the reaction of the amino acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile, under ambient or slightly elevated temperatures .
Industrial Production Methods
Industrial production of Boc-protected amino acids often employs similar methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of solvents and bases, as well as the control of reaction parameters, are crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-((Tert-butoxycarbonyl)amino)-3-fluorobutanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for nucleophilic substitution reactions.
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used for Boc deprotection.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can further react to form various derivatives .
Scientific Research Applications
4-((Tert-butoxycarbonyl)amino)-3-fluorobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((Tert-butoxycarbonyl)amino)-3-fluorobutanoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions, allowing for selective transformations. Upon deprotection, the free amine can participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
4-((Tert-butoxycarbonyl)amino)butanoic acid: Similar structure but lacks the fluorine atom.
(S)-2-((Tert-butoxycarbonyl)amino)-3-aminopropionic acid: Another Boc-protected amino acid with a different side chain.
4-((Tert-butoxycarbonyl)amino)methylbenzoic acid: Contains a benzene ring instead of a butanoic acid chain.
Uniqueness
4-((Tert-butoxycarbonyl)amino)-3-fluorobutanoic acid is unique due to the presence of the fluorine atom, which can influence its reactivity and interactions in chemical and biological systems. The fluorine atom can enhance the compound’s stability and alter its electronic properties, making it valuable for specific applications .
Properties
Molecular Formula |
C9H16FNO4 |
---|---|
Molecular Weight |
221.23 g/mol |
IUPAC Name |
3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C9H16FNO4/c1-9(2,3)15-8(14)11-5-6(10)4-7(12)13/h6H,4-5H2,1-3H3,(H,11,14)(H,12,13) |
InChI Key |
LHMAQFPMJQYGDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.